molecular formula C26H41N3O2 B12023215 N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

Cat. No.: B12023215
M. Wt: 427.6 g/mol
InChI Key: LKZHNKVWJDUSCL-OPBFXPICSA-N
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Description

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is a chemical compound with a complex structure that includes a hydrazone linkage and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]dodecanamide
  • 3-methyl-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide
  • methyl 8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-8-oxooctanoate

Uniqueness

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is unique due to its specific hydrazone linkage and long aliphatic chain, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with lipid membranes sets it apart from other similar compounds.

Properties

Molecular Formula

C26H41N3O2

Molecular Weight

427.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C26H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(30)27-22-26(31)29-28-21-23(2)20-24-17-14-13-15-18-24/h13-15,17-18,20-21H,3-12,16,19,22H2,1-2H3,(H,27,30)(H,29,31)/b23-20-,28-21+

InChI Key

LKZHNKVWJDUSCL-OPBFXPICSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C(=C\C1=CC=CC=C1)/C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC(=CC1=CC=CC=C1)C

Origin of Product

United States

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